1-Phenylpiperidine-4-carboxamide
Overview
Description
1-Phenylpiperidine-4-carboxamide is a chemical compound with the molecular formula C12H16N2O. It belongs to the class of piperidine derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry . Piperidine derivatives are often used as building blocks in the synthesis of various pharmaceuticals due to their versatile chemical properties .
Mechanism of Action
Target of Action
1-Phenylpiperidine-4-carboxamide is a derivative of the piperidine class . Piperidine derivatives are known to have a wide range of biological activities and are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives, such as meperidine, function as an analgesic as a result of central nervous system (cns) μ-opioid receptor agonism, leading to inhibition of ascending pain pathways, altering pain perception, and resulting in cns depression .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways depending on their specific biological activity .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Biochemical Analysis
Biochemical Properties
1-Phenylpiperidine-4-carboxamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. Additionally, this compound can bind to certain receptors in the central nervous system, influencing neurotransmitter release and uptake .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to either inhibition or activation of their functions. For example, this compound has been found to inhibit the activity of certain enzymes involved in neurotransmitter degradation, thereby increasing the levels of neurotransmitters in the synaptic cleft. Additionally, this compound can alter gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature and pH. Over extended periods, this compound can undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, such as upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have therapeutic effects, such as analgesic and anti-inflammatory properties. At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by factors such as lipophilicity and protein binding affinity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
The synthesis of 1-Phenylpiperidine-4-carboxamide can be achieved through several routes. One common method involves the reaction of aniline with 1,5-dibromopentane, followed by cyclization to form the piperidine ring . Another approach includes the catalytic hydrogenation of 1-phenyl-3-hydroxypyridinium chloride . Industrial production methods often utilize palladium and rhodium-catalyzed hydrogenation reactions to achieve high yields and purity .
Chemical Reactions Analysis
1-Phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
1-Phenylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Phenylpiperidine-4-carboxamide can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Known for its antiviral and antitumor activities.
Berberine: Used for its antimicrobial and antidiabetic effects.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of piperidine derivatives.
Properties
IUPAC Name |
1-phenylpiperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)10-6-8-14(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYUUAQHPGQMQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442077 | |
Record name | 1-phenylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170353-34-1 | |
Record name | 1-phenylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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